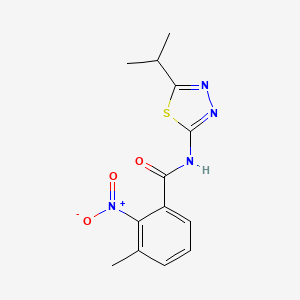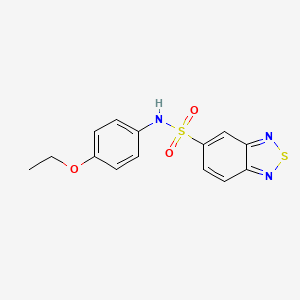![molecular formula C15H18N2O4S B5815842 N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide, also known as A-317491, is a selective antagonist of the P2X3 receptor. The P2X3 receptor is a member of the purinergic receptor family and is involved in various physiological processes such as pain perception, inflammation, and neurogenic inflammation. A-317491 has been shown to have potential therapeutic applications in various diseases related to pain and inflammation.
Mechanism of Action
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide acts as a selective antagonist of the P2X3 receptor. The P2X3 receptor is a ligand-gated ion channel that is activated by ATP and is involved in various physiological processes such as pain perception, inflammation, and neurogenic inflammation. N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide blocks the activation of the P2X3 receptor by ATP, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of acute lung injury and colitis. N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide has also been shown to reduce the release of neuropeptides such as substance P and CGRP in animal models of neuropathic pain and migraine.
Advantages and Limitations for Lab Experiments
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide has several advantages for use in lab experiments. It is a selective antagonist of the P2X3 receptor, which allows for specific targeting of this receptor without affecting other purinergic receptors. N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide is also relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in some experimental settings. N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide also has poor solubility in water, which may limit its use in certain assays.
Future Directions
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide. One area of interest is the potential use of N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide in the treatment of chronic pain conditions such as fibromyalgia and chronic low back pain. Another area of interest is the development of more potent and selective P2X3 receptor antagonists. Additionally, there is interest in exploring the role of the P2X3 receptor in other physiological processes such as cardiovascular function and cancer.
Synthesis Methods
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide can be synthesized by the reaction of 4-aminobenzenesulfonamide with 5-ethyl-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the corresponding amide. The amide can then be converted to the final product by reacting with 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide in the presence of a base such as sodium hydride.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases related to pain and inflammation. It has been shown to be effective in reducing pain in animal models of neuropathic pain, migraine, and osteoarthritis. N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide has also been shown to have anti-inflammatory effects in animal models of acute lung injury, colitis, and rheumatoid arthritis.
properties
IUPAC Name |
3-(5-ethylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-2-12-5-6-13(21-12)7-10-15(18)17-11-3-8-14(9-4-11)22(16,19)20/h3-6,8-9H,2,7,10H2,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQPCGSLWVEKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5815805.png)
![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5815811.png)

![isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5815822.png)





![4-amino-7-ethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5815856.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5815857.png)